molecular formula C43H39NO8 B585113 Fmoc-(fmochmb)val-OH CAS No. 148515-86-0

Fmoc-(fmochmb)val-OH

Cat. No.: B585113
CAS No.: 148515-86-0
M. Wt: 697.784
InChI Key: SEBWBBFTTQDBSZ-FAIXQHPJSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:

Industrial Production Methods

Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .

Biological Activity

Introduction

Fmoc-(fmochmb)val-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-valine, is a protected amino acid that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its effects on biological systems, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉NO₈
  • Molecular Weight : 697.8 g/mol
  • CAS Number : 148515-86-0

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the synthesis process.

Peptide Synthesis Applications

This compound is primarily utilized in the synthesis of complex peptides. Its unique structure aids in enhancing the solubility of difficult-to-synthesize peptides, particularly those prone to aggregation. The Hmb (hydroxymethylbenzyl) protection has been shown to inhibit aggregation, leading to higher purity products . This characteristic is particularly beneficial when synthesizing hydrophobic or transmembrane peptides.

Case Studies and Research Findings

  • Inhibition of Aggregation :
    • Research indicates that the incorporation of this compound in peptide sequences significantly reduces aggregation tendencies. This was demonstrated in studies where peptides synthesized with this derivative exhibited improved solubility and stability compared to those synthesized with standard amino acids .
  • Biocompatibility and Antimicrobial Activity :
    • A study highlighted the biocompatibility of Fmoc-derived peptides, suggesting potential applications in biomedical fields. The antibacterial properties of Fmoc-Lys-Fmoc derivatives against gram-positive and gram-negative bacteria were noted, indicating that similar derivatives may exhibit beneficial biological activities .
  • Self-Assembly and Hydrogel Formation :
    • The ability of this compound to participate in self-assembly processes has been explored. Research demonstrated that Fmoc-based peptides can form supramolecular gels with desirable rheological properties, which could be harnessed for drug delivery systems or tissue engineering applications .

Comparative Analysis of Biological Activity

PropertyThis compoundOther Fmoc Amino Acids
Aggregation InhibitionHighVariable
SolubilityEnhancedStandard
Antimicrobial ActivityPotentialVaries
Self-Assembly CapabilityYesLimited

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWBBFTTQDBSZ-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106661
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148515-86-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148515-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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